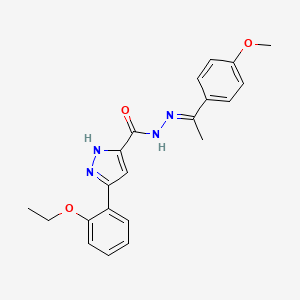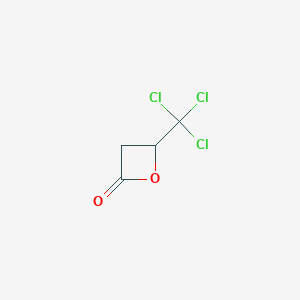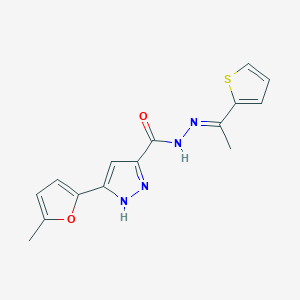![molecular formula C13H11ClN2OS B11994296 N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide est un composé organique qui appartient à la classe des hydrazones. Ce composé est caractérisé par la présence d'un cycle thiophène et d'une liaison hydrazone, qui sont connus pour leurs diverses activités biologiques et applications dans divers domaines de la science et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide implique généralement la réaction de condensation entre la 4-chloroacétophénone et la 2-thiophènecarbohydrazide. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol sous reflux. Le processus peut être catalysé par des acides comme l'acide chlorhydrique ou l'acide sulfurique pour faciliter la formation de la liaison hydrazone.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des voies de synthèse similaires, mais avec des optimisations pour un rendement et une pureté plus élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, des techniques de purification avancées comme la recristallisation et la mise en œuvre de principes de chimie verte pour minimiser les déchets et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes ou des sulfoxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la liaison hydrazone en dérivés d'hydrazine.
Substitution : L'atome de chlore dans le cycle phényle peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs comme l'azoture de sodium ou la thiourée en conditions basiques.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes, tandis que la réduction peut produire des dérivés d'hydrazine. Les réactions de substitution peuvent entraîner divers dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide est utilisé comme ligand en chimie de coordination pour former des complexes métalliques
Biologie
Biologiquement, ce composé présente des activités antimicrobiennes et antifongiques. Il est étudié pour son utilisation potentielle dans le développement de nouveaux antibiotiques et antifongiques.
Médecine
Dans le domaine médical, N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide est exploré pour ses propriétés anticancéreuses. Des études ont montré qu'il pouvait induire l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat pour la thérapie contre le cancer.
Industrie
Industriellement, ce composé est utilisé dans la synthèse de colorants et de pigments en raison de ses propriétés chromophores. Il est également utilisé dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide exerce ses effets implique son interaction avec diverses cibles moléculaires. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles. Dans les cellules cancéreuses, il induit l'apoptose en activant les caspases et en perturbant la fonction mitochondriale.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is used as a ligand in coordination chemistry to form metal complexes
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In the medical field, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[1-(4-chlorophényl)éthylidène]-2-furohydrazide
- N'-[1-(4-chlorophényl)éthylidène]-2-pyridinecarbohydrazide
- N'-[1-(4-chlorophényl)éthylidène]-2-benzothiazolecarbohydrazide
Unicité
Comparé à ces composés similaires, N'-[1-(4-chlorophényl)éthylidène]-2-thiophènecarbohydrazide est unique en raison de la présence du cycle thiophène, qui confère des propriétés électroniques et stériques distinctes
Propriétés
Formule moléculaire |
C13H11ClN2OS |
|---|---|
Poids moléculaire |
278.76 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
Clé InChI |
RUWOYSVYFXHIJQ-OQLLNIDSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)










